2-Acetylfuran

Catalog No.
S515850
CAS No.
1192-62-7
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylfuran

CAS Number

1192-62-7

Product Name

2-Acetylfuran

IUPAC Name

1-(furan-2-yl)ethanone

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3

InChI Key

IEMMBWWQXVXBEU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CO1

Solubility

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils
Soluble (in ethanol)

Synonyms

2-Acetylfuran; 2 Acetylfuran; 2Acetylfuran; Acetylfuran; NSC 4665; NSC 49133;

Canonical SMILES

CC(=O)C1=CC=CO1

Description

The exact mass of the compound 2-Acetylfuran is 110.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; slightly soluble in propylene glycol, vegetable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49133. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Flavor and Fragrance Research

-Acetylfuran is known for its distinctive aroma, often described as buttery, bread-like, or caramellic. This characteristic makes it a valuable compound in flavor and fragrance research. Scientists investigate its use in:

  • Flavor development: 2-Acetylfuran contributes to the complex flavor profiles of various foods and beverages, such as roasted coffee, bread crust, popcorn, and butter. Researchers explore how to incorporate it into flavoring agents to enhance the taste and aroma of processed foods ().
  • Fragrance development: The pleasant aroma of 2-acetylfuran makes it a potential ingredient in perfumes and cosmetics. Scientists are studying its interaction with other fragrance molecules to create new and appealing scent profiles.

Pharmaceutical Research

The potential biological activity of 2-acetylfuran is a growing area of scientific research. Studies are investigating its possible applications in:

  • Drug discovery: Researchers are exploring the possibility of using 2-acetylfuran as a scaffold for developing new drugs. Its unique structure might serve as a starting point for molecules targeting specific diseases.
  • Understanding biological processes: Some studies suggest that 2-acetylfuran might play a role in certain biological pathways. Research in this area is still ongoing, but it could provide valuable insights into human health and disease.

2-Acetylfuran is an organic compound characterized by a furan ring with an acetyl group at the 2-position. Its molecular formula is C₆H₆O₂, and it has a low melting point of approximately 30 °C and a boiling point in the range of 168–169 °C. The compound exhibits a density of 1.0975 g/ml at 20 °C. It is recognized for its distinct aromatic profile, which includes sweet, nutty, and caramel-like notes, making it valuable in flavoring applications .

, including:

  • Friedel-Crafts Acylation: This method is commonly used for its synthesis, where furan reacts with acetic anhydride in the presence of a catalyst to yield 2-acetylfuran .
  • Nitrosation Reaction: When treated with aqueous sodium nitrite, 2-acetylfuran forms 2-furanyloxoacetic acid, which serves as an intermediate in the synthesis of the antibiotic cefuroxime .
  • Reactions with Ammonia: It can react with ammonia to produce derivatives such as 2-acetylpyrrole and 2-methyl-3-hydroxy-pyridine .

2-Acetylfuran has demonstrated notable biological activities. It serves as an intermediate in the synthesis of cefuroxime, a second-generation cephalosporin antibiotic used to treat bacterial infections. Additionally, it has been identified in studies related to aroma compounds that contribute to antioxidant properties in food products .

The synthesis of 2-acetylfuran can be accomplished through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of furan with acetic anhydride using a catalyst such as zinc chloride or phosphoric acid. The process typically requires controlled temperatures and yields high purity products .
  • Grignard Reaction: Historically, 2-acetylfuran was synthesized by reacting methyl Grignard reagent with 2-furonitrile .
  • Alternative Methods: Other synthetic routes may involve cyclization reactions or dehydration processes derived from precursors like dideoxyosones during the Maillard reaction .

The applications of 2-acetylfuran are diverse:

  • Pharmaceuticals: It is utilized as an intermediate in the production of antibiotics like cefuroxime and HIV integrase inhibitors .
  • Flavoring Agents: Due to its appealing aroma, it is employed in food products such as baked goods, chocolate, and coffee to enhance flavor profiles .
  • Chemical Synthesis: It serves as a building block for various chemical compounds in organic synthesis .

Research on 2-acetylfuran includes its interaction with other compounds and its role in complex chemical processes. For instance:

  • The compound's reaction kinetics have been studied to understand its stability and reactivity under different conditions, which is crucial for optimizing its use in industrial applications .
  • Interaction studies also focus on its potential antioxidant properties when combined with other aroma compounds found in food products .

Several compounds share structural similarities with 2-acetylfuran. Here are some notable examples:

Compound NameStructureUnique Features
IsomaltolHydroxy group at 3-positionUsed as a sugar substitute; less aromatic than 2-acetylfuran
2-Furoic AcidCarboxylic acid at 2-positionUsed in polymer production; more polar than 2-acetylfuran
5-Acetyl-2-furancarboxylic AcidCarboxylic acid at 5-positionExhibits different reactivity patterns; used in pharmaceuticals

Uniqueness of 2-Acetylfuran: Its distinct flavor profile and utility as an intermediate in pharmaceutical synthesis set it apart from these similar compounds. While others may serve specific industrial roles or have different functional groups, 2-acetylfuran's combination of aromatic qualities and versatility makes it particularly valuable.

IUPAC Name and Structural Features

The systematic IUPAC name for 2-acetylfuran is 1-(furan-2-yl)ethanone, reflecting its acetyl group (-COCH₃) attached to the second carbon of the furan ring. The planar furan ring contributes to its aromaticity, while the ketone group enables nucleophilic reactions.

Key Identifiers

PropertyValueSource
CAS Registry Number1192-62-7
Molecular FormulaC₆H₆O₂
Molecular Weight110.11 g/mol
Refractive Index (20°C)1.507
Density (25°C)1.098 g/mL

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Peaks at δ 7.78 (d, 1H, furan H-5), 6.94 (dd, 1H, furan H-4), 6.55 (d, 1H, furan H-3), and 2.57 (s, 3H, acetyl CH₃).
  • IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H stretch).

Historical Discovery and Early Research

Initial Synthesis and Characterization

2-Acetylfuran was first synthesized in 1914 by Y. Ashina, who reacted 2-furonitrile with a methyl Grignard reagent (CH₃MgBr). This method yielded limited quantities due to side reactions but established the compound’s structural framework.

Early Pharmacological Applications

In the mid-20th century, researchers identified 2-acetylfuran as a precursor for cefuroxime, a second-generation cephalosporin antibiotic. Reaction with aqueous sodium nitrite produced 2-furanyloxoacetic acid, a key intermediate.

Industrial Synthesis Advances

By the 1970s, Friedel-Crafts acylation emerged as the dominant industrial method. Using acetic anhydride and furan with Lewis acid catalysts (e.g., ZnCl₂), this approach achieved yields exceeding 90% under optimized conditions. A 2008 study demonstrated vapor-phase acylation over ferrite catalysts, achieving 89% yield at 573 K.

Modern Innovations

Recent patents, such as CN102702143B (2012) and CN101357910A (2008), highlight improved catalytic systems. For example, zinc chloride with acetic acid reduced raw material ratios (furan:acetic anhydride from 1:1.5 to 1:1.06) and simplified purification. The 2013 DTIC report further advanced synthesis routes using phosphoric acid-modified zeolites.

Conformational Analysis

The molecular structure of 2-acetylfuran is characterized by the existence of two distinct conformers, designated as anti and syn, which differ in the spatial orientation of the carbonyl group relative to the oxygen atom in the furan ring [4]. This conformational behavior arises from the rotation about the bond connecting the acetyl group to the furan ring, specifically regarding the position of the carbonyl group with respect to the O1-C2 bond of the furan ring [4].

Microwave spectroscopy studies have confirmed the presence of both conformers in the gas phase, with the anti-conformer being energetically more favorable than the syn-conformer [4]. The conformational preference is influenced by electronic and steric factors, where the anti-conformer minimizes unfavorable interactions between the carbonyl oxygen and the furan ring oxygen.

Bond Lengths and Angles

High-resolution microwave spectroscopy combined with quantum chemistry calculations has enabled the precise determination of molecular geometry parameters for 2-acetylfuran. The experimental determination of bond lengths and bond angles has been achieved through heavy atom substitution and semi-experimental equilibrium structure analysis [4]. The structural parameters were obtained by analyzing the spectra of all ¹³C- and ¹⁸O-isotopologues of the energetically more favorable anti-conformer [4].

The furan ring exhibits typical aromatic characteristics with carbon-carbon bond lengths in the aromatic range. The attachment of the acetyl group introduces additional structural complexity, particularly in the region where the acetyl substituent connects to the furan ring. The acetyl group maintains its characteristic ketone geometry with a planar arrangement around the carbonyl carbon.

Internal Rotation Dynamics

A significant structural feature of 2-acetylfuran is the internal rotation of the acetyl methyl group. Microwave spectroscopy has revealed splittings arising from the internal rotation of the acetyl methyl group for both conformers [4]. The torsional barrier for methyl internal rotation has been precisely determined to be approximately 319 cm⁻¹ in the anti-conformer and 239.780(13) cm⁻¹ in the syn-conformer [4].

This difference in torsional barriers between conformers demonstrates that conformational effects play a decisive role in determining the energy landscape for methyl rotation [4]. The barrier height variation reflects the different electronic environments experienced by the methyl group in each conformer, with the syn-conformer exhibiting a lower barrier due to reduced steric hindrance.

Electronic Structure

The molecular electronic structure of 2-acetylfuran combines the aromatic character of the furan ring with the electron-withdrawing nature of the acetyl group. The furan ring contributes four π electrons to the aromatic system, while the acetyl group serves as an electron-withdrawing substituent that affects the electron density distribution throughout the molecule.

The carbonyl group in the acetyl substituent exhibits typical ketone characteristics with a carbon-oxygen double bond length consistent with sp² hybridization at the carbonyl carbon. The electronic conjugation between the furan ring and the acetyl group influences the overall electronic distribution and contributes to the molecule's chemical reactivity.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

Infrared spectroscopy provides valuable structural information for 2-acetylfuran through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic features that confirm the presence of both the furan ring and the acetyl functional group [3] [5] [6].

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing in the region characteristic of aromatic ketones. This absorption provides direct evidence for the ketone functionality within the acetyl group. The furan ring contributes characteristic C=C stretching vibrations in the aromatic region, while C-H stretching vibrations from both the furan ring and the methyl group appear in their respective regions.

Infrared spectroscopy has been particularly valuable for conformational studies of 2-acetylfuran. The spectrum from the pure liquid contains a large number of doublets, suggesting the existence of conformational equilibrium between the anti and syn forms [6]. This conformational equilibrium is strongly influenced by the dielectric constant of the medium, and the isomeric energy difference is very small, as revealed by the insensitivity of the equilibrium position to temperature changes [6].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-acetylfuran through both proton (¹H) and carbon-13 (¹³C) NMR measurements.

Proton Nuclear Magnetic Resonance

¹H NMR spectroscopy reveals distinct chemical environments for different hydrogen atoms in the molecule [7] [8]. The spectrum recorded at 300 megahertz in acetone-d₆ shows characteristic signals for the furan ring protons and the acetyl methyl group [7] [8].

The furan ring protons appear in the aromatic region with chemical shifts between approximately 6.4 and 7.8 parts per million [7] [8]. These signals show the expected pattern for a 2-substituted furan ring, with three distinct proton environments corresponding to the H-3, H-4, and H-5 positions on the furan ring. The methyl group of the acetyl substituent appears as a singlet at approximately 2.4 parts per million [7] [8], characteristic of a methyl ketone.

The integration ratios confirm the expected molecular composition, with the aromatic region integrating for three protons and the methyl region integrating for three protons, consistent with the molecular formula C₆H₆O₂.

Carbon-13 Nuclear Magnetic Resonance

¹³C NMR spectroscopy provides information about the carbon framework of 2-acetylfuran. The spectrum is expected to show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon appears in the characteristic ketone region between 190-220 parts per million [9] [10], while the aromatic carbons of the furan ring appear in the aromatic region between 100-160 parts per million [9] [10].

The methyl carbon of the acetyl group appears in the aliphatic region, typically around 20-30 parts per million [9] [10]. The chemical shift pattern provides confirmation of the molecular structure and allows for assignment of individual carbon atoms based on their electronic environments.

Mass Spectrometry

Mass spectrometry of 2-acetylfuran provides molecular ion confirmation and fragmentation pattern information that supports structural identification [1] [11]. The molecular ion peak appears at m/z 110, corresponding to the molecular weight of 110.11 g/mol [1] [11].

The fragmentation pattern in electron ionization mass spectrometry shows characteristic fragmentations [1]. Major fragment ions appear at m/z 95, 110, 39, 43, and 67 [1]. The base peak at m/z 95 likely corresponds to the loss of a methyl radical from the molecular ion, generating an acylium ion [M-CH₃]⁺. The fragment at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, which is characteristic of compounds containing acetyl groups.

Gas chromatography-mass spectrometry analysis confirms the molecular structure and provides additional fragmentation information [1]. The mass spectral fragmentation pattern is consistent with the proposed structure and assists in unambiguous identification of the compound.

Thermodynamic Properties and Phase Behavior

Physical State and Phase Transitions

2-Acetylfuran exhibits interesting phase behavior characteristics that reflect its molecular structure and intermolecular interactions. At room temperature, the compound exists as a low melting solid or liquid, depending on specific conditions [12] [13] [14] [15].

The melting point of 2-acetylfuran has been reported with slight variations across different sources. Values range from 26-32°C [14] [15] [16] [17] [18], with most reliable sources indicating a melting point around 28-30°C [13] [15]. This relatively low melting point is consistent with the molecular structure, which lacks extensive hydrogen bonding capabilities and exhibits moderate van der Waals interactions.

The boiling point varies significantly depending on the pressure conditions. Under reduced pressure (10 millimeters of mercury), the boiling point is reported as 67°C [14] [15] [16] [17]. At atmospheric pressure, the boiling point increases to approximately 168-173°C [12] [13]. This pressure dependence follows the expected behavior for organic compounds and provides valuable information for purification and handling procedures.

Density and Molecular Volume

The density of 2-acetylfuran at 25°C is consistently reported as 1.098 g/mL [14] [15] [16] [17] [18]. This density value indicates that the compound is denser than water, which has implications for extraction procedures and phase separation processes. The specific gravity of 1.098 reflects the compact molecular packing in the liquid state [16] [18].

The refractive index, measured at 20°C using the sodium D-line (589 nanometers), ranges from 1.5060 to 1.5080 [3] [15], with many sources reporting a value of 1.507 [19] [16] [17] [18]. This refractive index value is characteristic of aromatic compounds and reflects the electronic structure of the molecule.

Vapor Pressure and Volatility

The vapor pressure characteristics of 2-acetylfuran have been determined through experimental measurements and theoretical calculations. At 25°C, the vapor pressure is reported as 0.772 millimeters of mercury [16] [18] or approximately 0.947 millimeters of mercury according to modified grain method calculations [20]. These values correspond to approximately 103-126 pascals [20].

Systematic vapor pressure measurements have been conducted as part of binary system studies [21]. These measurements provide accurate vapor pressure data that are essential for understanding the volatility behavior and designing separation processes. The vapor pressure data follow the expected temperature dependence and can be correlated using the Antoine equation [21].

Solubility Characteristics

The solubility behavior of 2-acetylfuran reflects its molecular structure and polarity. The compound is insoluble in water [13] [14] [15] [16] [18], which is expected due to the hydrophobic nature of the furan ring and the limited hydrogen bonding capability of the molecule.

In organic solvents, 2-acetylfuran shows good solubility. It is soluble in methanol [13], chloroform [22] [23], and other oxygenated solvents [24]. The solubility in methanol indicates some degree of polarity due to the ketone functionality, while solubility in chloroform demonstrates compatibility with moderately polar organic solvents.

Water solubility estimates based on computational methods suggest a solubility of approximately 39,100 mg/L or 61,573 mg/L [20], depending on the calculation method used. However, experimental observations consistently report the compound as insoluble in water, suggesting that computational estimates may overestimate the actual water solubility.

Thermochemical Properties

Thermochemical studies of 2-acetylfuran have provided important data regarding its enthalpy of formation and combustion properties. Experimental determination of the standard combustion energy and formation enthalpy has been conducted using calorimetric methods [25].

The enthalpy of formation provides fundamental thermodynamic information about the stability of the molecule relative to its constituent elements. These data are essential for understanding the energetics of chemical reactions involving 2-acetylfuran and for computational modeling of related chemical processes.

High-level quantum chemistry calculations have been employed to assess the accuracy of experimental thermochemical data [26]. The theoretical calculations using advanced methods provide benchmark values that can be compared with experimental measurements to validate or identify discrepancies in the available data.

Phase Equilibrium Behavior

Binary vapor-liquid equilibrium studies have been conducted for systems containing 2-acetylfuran with other furan derivatives [21]. These studies provide essential data for understanding the phase behavior in mixtures and are crucial for designing separation processes in industrial applications.

The vapor-liquid equilibrium data have been measured at different pressures (3.60 and 5.18 kilopascals) and correlated using established thermodynamic models including the nonrandom two-liquid, Wilson, and universal quasichemical models [21]. The successful correlation of experimental data with these models demonstrates the reliability of the measurements and provides predictive capability for process design.

The phase behavior studies also extend to ternary systems, where the vapor-liquid equilibrium of the ternary system containing 2-acetylfuran has been predicted using binary interaction parameters [21]. The predictions show good agreement with experimental data, validating the thermodynamic modeling approach.

Transport Properties

The transport properties of 2-acetylfuran, including viscosity and thermal conductivity, are important for process design and equipment sizing. While specific experimental data for these properties are limited in the literature, they can be estimated using correlation methods based on molecular structure and other known physical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Yellow to brown liquid; Coffee-like aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

67.00 °C. @ 10.00 mm Hg

Heavy Atom Count

8

Density

1.102-1.107

LogP

0.52 (LogP)
0.52

Appearance

Solid powder

Melting Point

33 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ZRP80K02

GHS Hazard Statements

Aggregated GHS information provided by 1536 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.01%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (96.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (92.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (97.01%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1192-62-7

Wikipedia

2-Acetylfuran

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-furanyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Smith AR, Meloni G. Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural. J Mass Spectrom. 2015 Nov;50(11):1206-13. doi: 10.1002/jms.3638. PubMed PMID: 26505765.
2: Xue X, Wang Q, Li Y, Wu L, Chen L, Zhao J, Liu F. 2-acetylfuran-3-glucopyranoside as a novel marker for the detection of honey adulterated with rice syrup. J Agric Food Chem. 2013 Aug 7;61(31):7488-93. doi: 10.1021/jf401912u. Epub 2013 Jul 25. PubMed PMID: 23844945.
3: CALDWELL HC, NOBLES WL. Mannich bases from 5-nitro-2-acetylfuran and 5-nitro-2-furfuralacetone. J Am Pharm Assoc Am Pharm Assoc. 1955 May;44(5):273-5. PubMed PMID: 14367165.
4: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. 2-Acetylfuran, a confounder in urinalysis for 2,5-hexanedione as an n-hexane exposure indicator. Int Arch Occup Environ Health. 1991;63(3):213-9. PubMed PMID: 1917072.
5: Bailey TR, Diana GD, Mallamo JP, Vescio N, Draper TL, Carabateas PM, Long MA, Giranda VL, Dutko FJ, Pevear DC. An evaluation of the antirhinoviral activity of acetylfuran replacements for 3-methylisoxazoles. Are 2-acetylfurans bioisosteres for 3-methylisoxazoles? J Med Chem. 1994 Nov 25;37(24):4177-84. Erratum in: J Med Chem 1995 Apr 14;38(8):1416. PubMed PMID: 7990117.
6: Corsi G, Valentini F. [Acute hepatitis in subjects exposed to 2-acetylfuran and hydrazine]. Med Lav. 1983 Jul-Aug;74(4):284-90. Italian. PubMed PMID: 6664322.
7: Liu Y, Rowley CN, Kerton FM. Combined experimental and computational studies on the physical and chemical properties of the renewable amide, 3-acetamido-5-acetylfuran. Chemphyschem. 2014 Dec 15;15(18):4087-94. doi: 10.1002/cphc.201402376. Epub 2014 Oct 24. PubMed PMID: 25346518.
8: Wang Y, Ho CT. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction. J Agric Food Chem. 2008 Dec 24;56(24):11997-2001. doi: 10.1021/jf802683a. PubMed PMID: 19090713.
9: Magauer T, Myers AG. Short and efficient synthetic route to methyl α-trioxacarcinoside B and anomerically activated derivatives. Org Lett. 2011 Oct 21;13(20):5584-7. doi: 10.1021/ol202315m. Epub 2011 Sep 29. PubMed PMID: 21958151; PubMed Central PMCID: PMC3216050.
10: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. Dose-dependent increase in 2,5-hexanedione in the urine of workers exposed to n-hexane. Int Arch Occup Environ Health. 1991;63(4):285-91. PubMed PMID: 1743771.
11: Chandra S, Kumar A. Spectral studies on Co(II), Ni(II) and Cu(II) complexes with thiosemicarbazone (L1) and semicarbazone (L2) derived from 2-acetyl furan. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Apr;66(4-5):1347-51. Epub 2006 Jul 11. PubMed PMID: 16919999.
12: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.
13: Condurso C, Cincotta F, Verzera A. Determination of furan and furan derivatives in baby food. Food Chem. 2018 Jun 1;250:155-161. doi: 10.1016/j.foodchem.2017.12.091. Epub 2018 Jan 2. PubMed PMID: 29412906.

Explore Compound Types